molecular formula C19H17FN2O3 B11382097 2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11382097
M. Wt: 340.3 g/mol
InChI Key: SXVUKCUMSFYQLK-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

    Synthesis of the oxazole ring: The oxazole ring is synthesized by reacting 4-fluoroaniline with glyoxylic acid to form the corresponding oxazole derivative.

    Coupling reaction: The final step involves coupling the 3,5-dimethylphenoxyacetic acid with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The oxazole ring and fluorophenyl group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound has similar structural features but contains a pyrimidine ring instead of an oxazole ring.

    3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound also contains an oxazole ring and a fluorophenyl group but differs in the overall structure.

Uniqueness

2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to the specific combination of its structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H17FN2O3/c1-12-7-13(2)9-16(8-12)24-11-18(23)21-19-10-17(22-25-19)14-3-5-15(20)6-4-14/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

SXVUKCUMSFYQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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